Syringetin 3-O-galactoside
Description
Contextualizing Syringetin (B192474) 3-O-galactoside within Flavonoid Research
Flavonoids are a vast and diverse group of polyphenolic compounds found throughout the plant kingdom. uobasrah.edu.iq They are secondary metabolites that play crucial roles in plant physiology, including defense against pathogens and UV radiation, as well as attracting pollinators. nih.gov In human health, flavonoids are recognized for a wide array of potential benefits, which has led to extensive research into their various subclasses. uobasrah.edu.iqmdpi.com
Syringetin 3-O-galactoside belongs to the flavonol subclass, which is the most abundant group of flavonoids in nature. mdpi.com Flavonols are characterized by a 3-hydroxyflavone (B191502) backbone and are widely distributed in fruits, vegetables, and medicinal plants. mdpi.com Research into specific flavonol glycosides like this compound is driven by the understanding that the sugar moiety can significantly influence a compound's bioavailability and biological activity. nih.gov The study of such compounds contributes to a deeper understanding of the structure-activity relationships within the broader class of flavonoids.
Structural Classification and Relationship to O-Methylated Flavonols and Glycosides
This compound is structurally classified as both an O-methylated flavonol and a flavonoid glycoside. mdpi.comebi.ac.uk
O-Methylated Flavonol: The "syringetin" portion of its name refers to its aglycone, which is an O-methylated derivative of myricetin (B1677590). mdpi.comwikipedia.org O-methylation, the addition of a methyl group to a hydroxyl group, is a common modification of flavonoids in plants, catalyzed by O-methyltransferase enzymes. wikipedia.orgnih.gov This process can alter the compound's solubility, stability, and biological properties. wikipedia.orgresearchgate.net Syringetin itself is a 3',5'-di-O-methylated myricetin. mdpi.com The methylation of hydroxyl groups in flavonoids is known to enhance their metabolic stability and ability to be transported across cell membranes. mdpi.comresearchgate.net
Flavonoid Glycoside: The "3-O-galactoside" part of the name indicates that a galactose sugar molecule is attached to the hydroxyl group at the C3 position of the syringetin backbone. ebi.ac.uk Glycosylation, the attachment of sugars to an aglycone, is a frequent occurrence in plants and results in the formation of glycosides. uobasrah.edu.iqmdpi.com This modification generally increases the water solubility of the flavonoid. nih.gov Flavonoids can exist as O-glycosides or C-glycosides, with this compound being an example of an O-glycoside. mdpi.comnih.gov
The relationship between this compound and its parent compounds is hierarchical. Myricetin is the parent flavonol, which is then methylated to form syringetin (the aglycone). Subsequently, a galactose molecule is attached to form this compound. This compound has been isolated from various plants, including the leaves of Corylus heterophylla and has been reported in Lysimachia davurica and Lysimachia vulgaris. medchemexpress.comnih.gov
Detailed Research Findings
Table 1: Chemical and Structural Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H24O13 | ebi.ac.uknih.gov |
| Molar Mass | 508.432 g/mol | ebi.ac.uk |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | nih.gov |
| Classification | Flavonoid, O-methylated flavonol, Flavonoid glycoside | mdpi.comebi.ac.uknih.gov |
| Parent Aglycone | Syringetin | mdpi.com |
Table 2: Related Flavonoid Compounds
| Compound Name | Relationship to this compound |
|---|---|
| Myricetin | The parent flavonol from which syringetin is derived through methylation. mdpi.com |
| Syringetin | The aglycone of this compound; it is a dimethylated derivative of myricetin. mdpi.comwikipedia.org |
| Laricitrin (B37798) | A mono-O-methylated derivative of myricetin, structurally related to syringetin. mdpi.comresearchgate.net |
| Quercetin (B1663063) 3-O-galactoside | A structurally similar flavonol glycoside, with quercetin as the aglycone instead of syringetin. nih.gov |
| Syringetin-3-O-glucoside | A related glycoside with glucose as the sugar moiety instead of galactose. wikipedia.orgmassbank.eu |
| Syringetin-3-O-rutinoside | Another related glycoside found in Larix sibirica, with rutinose as the sugar moiety. mdpi.comwikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C23H24O13 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23+/m1/s1 |
InChI Key |
JMFWYRWPJVEZPV-UOCKATJYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Syringetin 3 O Galactoside
Plant Sources and Species Distribution
While the aglycone syringetin (B192474) is a known phenolic compound in red grapes and wine, specific research confirming the presence of its 3-O-galactoside derivative in Vitis vinifera is less direct. medchemexpress.com The related compound, syringetin-3-O-glucoside, has been identified in the skin of several wine grape varieties. mdpi.com
Syringetin 3-O-galactoside has been successfully isolated from a methanolic extract of Anthyllis sericea, a flowering plant in the legume family. mdpi.com This identification points to the plant as a documented natural source of the compound.
The genus Lysimachia, commonly known as loosestrifes, contains species that are documented sources of this compound. The compound has been reported in both Lysimachia davurica and Lysimachia vulgaris. nih.gov Specifically, it was observed in Lysimachia vulgaris var. davurica. mdpi.com Furthermore, extraction from the whole plant of Lysimachia nummularia (creeping Jenny) has also yielded this compound. mdpi.com
Within the Vaccinium genus, which includes blueberries and cranberries, the presence of syringetin glycosides is noted. Specifically, Syringetin-3-O-β-galactopyranoside has been isolated from the fruits of Vaccinium uliginosum (bog blueberry) and Vaccinium myrtillus (bilberry). mdpi.com
A systematic review of the phytochemicals present in Nelumbo nucifera (lotus) has identified the aglycone Syringetin in the leaves. researchgate.net However, the leaves are more commonly cited for other flavonoids, such as quercetin (B1663063) 3-O-alpha-arabinopyranosyl-(1-->2)-beta-galactopyranoside and isoquercitrin. nih.gov While various parts of the lotus (B1177795) plant are used for medicinal and cosmetic purposes, current literature does not prominently feature this compound as a major constituent. researchgate.netprobiologists.com
Beyond the species detailed above, this compound has been isolated from the leaves of Corylus heterophylla Fisch. (Asian hazel). medchemexpress.com
Data Tables
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Plant Part |
| Anthyllis sericea | Silky Kidney Vetch | Not Specified |
| Lysimachia vulgaris var. davurica | Loosestrife | Not Specified |
| Lysimachia nummularia | Creeping Jenny | Whole Plant |
| Vaccinium uliginosum | Bog Blueberry | Fruit |
| Vaccinium myrtillus | Bilberry | Fruit |
| Corylus heterophylla Fisch. | Asian Hazel | Leaves |
| Nelumbo nucifera | Lotus | Leaves (aglycone) |
Mentioned Compounds
Environmental and Biological Factors Influencing Accumulation
The concentration of flavonoids like this compound in plants is not static. It is dynamically influenced by both the plant's external environment and its genetic makeup.
Impact of Stress Conditions (e.g., Salt, Drought) on Metabolite Levels
Environmental stressors such as salinity and drought are known to significantly alter the metabolic processes in plants, often leading to an increased production of secondary metabolites, including flavonoids. maxapress.com These compounds are believed to play a protective role, helping the plant to cope with the adverse conditions.
While direct research on the specific impact of salt and drought stress on this compound levels is limited, broader studies on the host plants and related compounds offer some insights. For instance, various abiotic stresses are known to induce the accumulation of flavonoids in plants, which can act as antioxidants to mitigate cellular damage caused by stress. nih.gov
In general, salt stress has been shown to increase the content of phenolic and flavonoid compounds in various plants. researchgate.netmdpi.com For example, in some species of the Brassicaceae family, low to moderate salinity treatments led to an increase in most phenolic compounds. mdpi.com Similarly, studies on Salicornia europaea revealed that salt stress leads to the accumulation of flavonoids, including quercetin and kaempferol (B1673270) derivatives, which contribute to its salt tolerance. nih.gov
Drought stress also triggers the accumulation of flavonoids in many plant species. nih.govresearchgate.net These compounds can help protect the plant from oxidative damage and play a role in signaling pathways that respond to water deficit. nih.gov For example, studies in Arabidopsis thaliana have shown a significant increase in various flavonol glycosides under drought conditions. nih.gov
Although these findings are not specific to this compound, they suggest that its concentration in host plants like Lysimachia and Anthyllis species could potentially increase under salt or drought conditions as part of the plant's defense mechanism. Further metabolomic studies on these specific plants under controlled stress conditions are needed to confirm this hypothesis.
Genetic and Varietal Influences on Flavonol Profiles
The genetic makeup of a plant is a primary determinant of its chemical profile, including the types and quantities of flavonoids it produces. maxapress.com Variations within a species, such as different cultivars or varieties, can exhibit distinct flavonol profiles.
Research on Lysimachia arvensis has demonstrated that genetic differences are responsible for variations in flower color, which are directly linked to the composition of anthocyanins, a class of flavonoids. nih.govuic.edu This indicates a strong genetic control over the flavonoid biosynthesis pathway in the Lysimachia genus. While this study did not specifically analyze this compound, it highlights the potential for significant varietal differences in the accumulation of this compound within the same genus.
Similarly, studies on different cultivars of hazelnut (Corylus) have shown significant variations in their chemical composition, including total phenolics and flavonoids. nih.govresearchgate.net For example, research on various wild and hybrid hazelnuts from China revealed considerable differences in their nutritional and phytochemical content, which were attributed to genetic diversity. nih.gov A study on Corylus heterophylla × C. avellana hybrids also noted changes in total flavonoids during kernel development. cabidigitallibrary.org These findings suggest that the production of this compound in Corylus heterophylla is likely influenced by the specific genotype.
The biosynthesis of flavonoids is a complex process involving numerous enzymes, and the genes encoding these enzymes can vary between different plant varieties. nih.gov This genetic variation can lead to differences in the efficiency of specific steps in the pathway, resulting in diverse flavonoid profiles. Therefore, it is highly probable that the levels of this compound differ among various cultivars and wild accessions of its host plants.
Biosynthesis and Metabolic Pathways of Syringetin 3 O Galactoside
An Overview of the Flavonoid Biosynthetic Pathway in Plants
The journey to creating Syringetin (B192474) 3-O-galactoside begins with the general flavonoid biosynthetic pathway, a fundamental process in the plant kingdom responsible for producing a vast array of secondary metabolites. nih.govmdpi.com These compounds, including flavonols, flavones, anthocyanins, and isoflavones, play crucial roles in plant growth, defense, and pigmentation. mdpi.comfrontiersin.org
The pathway initiates with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-coumaroyl-CoA. nih.govwikipedia.org This molecule serves as a key precursor, entering the flavonoid-specific pathway. The first committed step involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. mdpi.comwikipedia.org
Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI), lead to the formation of flavanones like naringenin. nih.govmdpi.com Flavanones are central intermediates that can be directed into various branches of the flavonoid pathway. nih.gov Through the action of enzymes such as flavanone (B1672756) 3-hydroxylase (F3H), flavone (B191248) synthase (FNS), and flavonol synthase (FLS), a diverse array of flavonoid skeletons are produced. frontiersin.org Further modifications, such as hydroxylation, methylation, and glycosylation, contribute to the vast structural diversity of flavonoids found in nature. mdpi.com
Key Precursors and Intermediates in the Flavonoid Biosynthetic Pathway
| Compound | Role |
|---|---|
| Phenylalanine | Initial precursor amino acid nih.govwikipedia.org |
| p-Coumaroyl-CoA | Key precursor entering the flavonoid pathway mdpi.comwikipedia.org |
| Chalcone | The first flavonoid-specific scaffold frontiersin.orgwikipedia.org |
| Naringenin | A central flavanone intermediate nih.govmdpi.com |
Enzymatic Synthesis and Glycosylation Mechanisms
The specific formation of Syringetin 3-O-galactoside from the general flavonoid pathway involves precise enzymatic reactions, including glycosylation and methylation.
Role of Glycosyltransferases in Galactose Unit Transfer
Glycosylation, the attachment of sugar moieties to an aglycone, is a critical step in the biosynthesis of many flavonoids, including this compound. This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.comoup.com These enzymes transfer a sugar residue, such as galactose, from an activated sugar donor, typically UDP-galactose, to the flavonoid backbone. nih.gov
In the case of this compound, a specific flavonol 3-O-galactosyltransferase (F3GalTase) is responsible for attaching a galactose unit to the 3-hydroxyl group of the syringetin aglycone. nih.gov The availability of UDP-galactose is therefore a crucial factor in this reaction. nih.gov The diversity and specificity of UGTs play a significant role in determining the final structure and properties of the resulting flavonoid glycoside. mdpi.com
Precursor Conversion Pathways (e.g., Myricetin (B1677590) to Syringetin)
The aglycone of this compound, syringetin, is itself a product of a specific biosynthetic route. Syringetin is an O-methylated derivative of myricetin. wikipedia.org The biosynthesis proceeds from the precursor myricetin, which is first converted to laricitrin (B37798). wikipedia.org This transformation is a key step leading to the formation of syringetin.
Specific Enzyme Activities (e.g., Laricitrin 5′-O-Methyltransferase)
The conversion of laricitrin to syringetin is catalyzed by the enzyme laricitrin 5′-O-methyltransferase. wikipedia.org This enzyme specifically transfers a methyl group to the 5'-position of the B-ring of laricitrin, resulting in the formation of syringetin. wikipedia.org O-methylation is a common modification in flavonoid biosynthesis and is carried out by flavonoid O-methyltransferases (FOMTs), which contribute to the structural and functional diversification of these compounds. mdpi.com
In Vitro and Biotechnological Synthesis Approaches
The limited availability of this compound from natural sources has prompted the development of alternative production methods.
Enzymatic Production Strategies Using Engineered Microorganisms
Metabolic engineering of microorganisms, such as Escherichia coli, offers a promising strategy for the sustainable production of this compound. nih.gov This approach involves the reconstruction of the biosynthetic pathway in a microbial host. For instance, an artificial pathway for myricetin 3-O-galactoside biosynthesis was successfully constructed in E. coli. nih.gov This was achieved by introducing genes encoding sucrose (B13894) synthase and UDP-glucose 4-epimerase to produce the necessary UDP-galactose sugar donor. nih.gov Subsequently, a flavonol 3-O-galactosyltransferase gene was introduced to catalyze the final galactosylation step. nih.gov Such engineered strains have demonstrated the capability of producing myricetin 3-O-galactoside, and similar strategies could be applied for the production of this compound. nih.govresearchgate.net
Enzymes in the Biosynthesis of this compound
| Enzyme | Function |
|---|---|
| Chalcone Synthase (CHS) | Catalyzes the formation of the chalcone backbone mdpi.comwikipedia.org |
| Chalcone Isomerase (CHI) | Isomerizes chalcones to flavanones nih.govmdpi.com |
| Flavonol 3-O-galactosyltransferase (F3GalTase) | Transfers a galactose unit to the 3-hydroxyl group of syringetin nih.gov |
In Planta Metabolic Interconversions and Hydrolysis
Within plant tissues, this compound is part of a dynamic metabolic network. The aglycone, syringetin, can be glycosylated with various other sugars, leading to a diversity of syringetin glycosides. nih.gov For instance, besides the galactoside form, syringetin has been identified in plants as Syringetin-3-O-glucoside, Syringetin-3-O-rhamnoside, and Syringetin-3-O-rutinoside. wikipedia.orgmdpi.com This suggests either that a single glycosyltransferase has broad substrate specificity for different UDP-sugars or that multiple, highly specific UGTs exist within the same plant, each dedicated to a particular sugar donor. oup.com These different glycosylation patterns can alter the compound's biological activity, solubility, and compartmentalization within the cell. frontiersin.org
Metabolic interconversions can also involve the modification of the sugar moiety itself. For example, acetylated derivatives such as Syringetin-3-O-(6″-acetyl)-β-glucopyranoside have been isolated, indicating the action of acyltransferases after the initial glycosylation event. mdpi.com
Hydrolysis represents the reverse metabolic process, where the glycosidic bond is cleaved to release the galactose sugar and the syringetin aglycone. This catabolic reaction is typically carried out by β-galactosidase enzymes. researchgate.net The release of the aglycone can be a crucial step for activating the compound's biological functions or for its further degradation. The balance between synthesis (glycosylation) and breakdown (hydrolysis) allows the plant to precisely regulate the levels of active flavonoids in response to developmental cues or environmental stresses.
Table 2: Naturally Occurring Syringetin Glycosides and Their Plant Sources
| Compound Name | Plant Source(s) | Reference |
|---|---|---|
| This compound | Anthyllis sericea, Lysimachia vulgaris var. davurica, Lysimachia nummularia | nih.govmdpi.com |
| Syringetin 3-O-glucoside | Wine grapes (Vitis vinifera), Larix decidua (needles), Blueberries | nih.gov |
| Syringetin 3-O-rhamnoside | Hedychium stenopetalum (leaves), Lysimachia congestiflora | mdpi.com |
| Syringetin 3-O-rutinoside | Larix sibirica (needles) | wikipedia.orgmdpi.com |
| Syringetin 3-O-xylopyranoside | Lysimachia nummularia | mdpi.com |
| Syringetin 3-O-(6''-acetyl)-β-glucopyranoside | Picea abies (Norway spruce) | wikipedia.orgmdpi.com |
| Syringetin-6-C-glucoside | Moghania macrophylla | mdpi.com |
| Syringetin-3-O-robinobioside | Catharanthus roseus | mdpi.com |
Extraction, Isolation, and Advanced Analytical Methodologies for Syringetin 3 O Galactoside
Extraction Techniques from Diverse Plant Matrices
The initial step in studying Syringetin (B192474) 3-O-galactoside involves its extraction from various plant sources. The choice of extraction technique is critical for maximizing yield and preserving the compound's integrity.
Solvent extraction remains the most widely used method for isolating flavonoids like Syringetin 3-O-galactoside from plant materials mdpi.com. These protocols leverage solvents of varying polarities to solubilize the target compounds. Common solvents include methanol, ethanol, and acetone, often used in aqueous mixtures to enhance extraction efficiency mdpi.com. For instance, the extraction of flavonoids from sumac fruit is effectively carried out using 80% aqueous methanol, followed by sonication to facilitate cell wall disruption and release of intracellular components mobt3ath.com. To remove interfering non-polar compounds such as lipids and chlorophyll, a pre-extraction step or a subsequent washing step with a non-polar solvent like n-hexane is often incorporated mobt3ath.comheraldopenaccess.us. The selection of the solvent system is tailored to the specific plant matrix and the physicochemical properties of the target flavonoid.
| Solvent System | Plant Matrix/By-product | Key Methodological Features | Reference |
| 80% Methanol (v/v) | Sumac Fruit Epicarps | Sonication for 30 minutes; defatting with n-hexane. | mobt3ath.com |
| 70% Acetone/Water followed by 60% Methanol/Water | Grape Pomace | Sequential extraction to maximize polyphenol recovery. | oeno-one.euoeno-one.eu |
| 80% Ethanol with 1% Formic Acid | Grape Pomace | Acidification to improve flavonoid stability. | heraldopenaccess.us |
| 70% Ethanol with 3.5% HCl | Grape Pomace | Optimized conditions at 60 °C for maximum yield. | nih.gov |
This table is interactive. Click on the headers to sort.
Agri-food by-products, such as grape pomace, are increasingly recognized as valuable and sustainable sources of bioactive compounds, including syringetin derivatives heraldopenaccess.usnih.gov. Grape pomace, the residue from winemaking consisting of skins, seeds, and stalks, is particularly rich in polyphenols heraldopenaccess.usnih.gov.
Several studies have optimized solvent extraction protocols specifically for this by-product. One effective method involves a sequential extraction, first with a 70:30 (v/v) acetone/water mixture, followed by a second extraction of the residue with a 60:40 (v/v) methanol/water solution oeno-one.euoeno-one.eu. Another approach utilizes 80% ethanol acidified with 1% formic acid, which helps to maintain the stability of the phenolic compounds during extraction heraldopenaccess.us. Response surface methodology has been employed to fine-tune extraction parameters, identifying optimal conditions for grape pomace from specific varieties as 70% ethanol, a temperature of 60 °C, and the presence of 3.5% HCl nih.gov. These methods transform winemaking waste into a source for high-value phytochemicals like this compound.
Chromatographic Separation and Purification Strategies
Crude extracts obtained from plant matrices are complex mixtures containing numerous compounds. Therefore, chromatographic techniques are essential to isolate and purify this compound. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective technique for the separation and purification of flavonoid glycosides from crude extracts researchgate.net.
HSCCC is a liquid-liquid partition chromatography method that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of the sample. The process relies on a two-phase solvent system; for flavonoid glycosides, a common system is composed of ethyl acetate, n-butanol, and water researchgate.net. By carefully selecting the solvent system, a high-purity compound can be obtained in a single step. For example, researchers have successfully used HSCCC to isolate Quercetin-3-O-sambubioside, a related flavonoid glycoside, achieving a purity of over 98% from a crude lotus (B1177795) leaf extract researchgate.net. This demonstrates the high efficiency and resolving power of HSCCC as a purification strategy applicable to compounds like this compound.
High-Resolution Spectrometric Characterization and Identification
Following purification, definitive identification and structural characterization are performed using advanced analytical methodologies, primarily combining liquid chromatography with high-resolution spectrometry.
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a cornerstone technique for the analysis of phenolic compounds. The separation is typically achieved on a reversed-phase C18 column unp.edu.ar. The DAD detector measures absorbance across a wide range of UV-visible wavelengths simultaneously, providing a UV spectrum for each peak. Flavonols, including syringetin derivatives, typically exhibit characteristic absorption maxima around 353 nm unp.edu.ar.
Tentative identification of this compound can be made by comparing its retention time and UV spectrum with those of an authentic standard. In the absence of a standard, comparison with literature data can provide a preliminary identification unp.edu.ar. HPLC-DAD is also a robust method for quantification, demonstrating good linearity and accuracy for flavonoid analysis unp.edu.arpensoft.net.
| Parameter | Typical Conditions for Flavonol Analysis | Reference |
| Column | Reversed-phase C18 | unp.edu.ar |
| Mobile Phase | Gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). | mobt3ath.comunp.edu.ar |
| Detection | Diode Array Detector (DAD) | mobt3ath.comunp.edu.arpensoft.net |
| Monitoring Wavelength | ~353 nm for flavonols | unp.edu.ar |
This table is interactive. Click on the headers to sort.
For unambiguous identification and detailed structural elucidation, the coupling of Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) is indispensable. UPLC offers higher resolution and faster analysis times compared to conventional HPLC. The use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy for both the parent ion and its fragment ions, which is crucial for determining the elemental composition and structure of the molecule mobt3ath.com.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like flavonoid glycosides, often operated in negative ion mode [M-H]⁻ for these compounds nih.govnih.gov. In a typical analysis, the Q-TOF-MS detects the deprotonated molecule of this compound ([M-H]⁻) at a mass-to-charge ratio (m/z) of approximately 507.1139 nih.gov.
Tandem mass spectrometry (MS/MS) experiments are then performed. The parent ion is isolated and subjected to collision-induced dissociation, causing it to break apart into characteristic fragment ions. The fragmentation pattern provides structural information. For this compound, a major fragment ion is observed at m/z 344.054, corresponding to the loss of the galactose moiety (a neutral loss of 162 Da), leaving the syringetin aglycone nih.gov. This specific fragmentation is a key identifier for the compound.
| Analytical Parameter | This compound Data | Reference |
| Ionization Mode | ESI Negative ([M-H]⁻) | nih.gov |
| Precursor Ion (m/z) | 507.1139 | nih.gov |
| Major MS/MS Fragment Ion (m/z) | 344.054 (Represents the Syringetin aglycone) | nih.gov |
| Neutral Loss (Da) | 163 (Represents the galactose moiety) | nih.gov |
This table is interactive. Click on the headers to sort.
This combination of high-resolution separation and high-accuracy mass measurement allows for the confident identification of this compound even in complex plant extracts ekb.eg.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS-ESI)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) combined with Electrospray Ionization (ESI) is a powerful analytical technique for the identification and characterization of flavonoid glycosides, including this compound, in complex matrices such as plant extracts. This high-resolution mass spectrometry method provides accurate mass measurements for both the parent molecule and its fragment ions, enabling precise elemental composition determination and structural elucidation.
In the analysis of this compound, LC-QTOF/MS is typically operated in negative ionization mode (ESI-), which readily deprotonates the phenolic hydroxyl groups to form the [M-H]⁻ precursor ion. The high-resolution capabilities of the QTOF analyzer allow for the differentiation of compounds with very similar molecular weights.
Experimental data for this compound (C₂₃H₂₄O₁₃, Molecular Weight: 508.43 g/mol ) shows a precursor ion [M-H]⁻ at an m/z of 507.11389. nih.gov Subsequent fragmentation of this precursor ion in the collision cell (MS/MS analysis) provides characteristic product ions that are indicative of the molecule's structure. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in a neutral loss of the galactose moiety (162 Da) and the formation of the syringetin aglycone fragment. The analysis of these fragments helps to confirm the identity of both the aglycone and the sugar unit.
Detailed mass spectrometry data obtained from an LC-Q-TOF/MS system is presented below.
Table 1: LC-MS/MS Data for this compound in Negative Ion Mode
| Parameter | Value | Source |
|---|---|---|
| Instrument Type | LC-Q-TOF/MS | nih.gov |
| Ionization Mode | ESI Negative | nih.gov |
| Precursor Ion [M-H]⁻ | 507.11389 m/z | nih.gov |
| Collision Energy | 30 V | nih.gov |
The fragmentation pattern is crucial for structural confirmation. The most significant product ions observed are detailed in the following table.
Table 2: Major MS/MS Fragment Ions of this compound ([M-H]⁻ = 507.11389)
| Fragment Ion (m/z) | Relative Abundance (%) | Source |
|---|---|---|
| 344.0540 | 100 | nih.gov |
| 273.0407 | 59.39 | nih.gov |
| 301.0355 | 46.52 | nih.gov |
| 329.0310 | 27.69 | nih.gov |
| 316.0595 | 25.30 | nih.gov |
This technique has been successfully applied to tentatively identify this compound in the ethyl acetate extract of Holoptelea integrifolia leaves, demonstrating its utility in phytochemical profiling of medicinal plants. ekb.eg
Quantitative Analysis and Chromatographic Fingerprinting for Quality Evaluation
The quality control of herbal materials and derived products is essential to ensure their consistency, efficacy, and safety. For compounds like this compound, quantitative analysis and chromatographic fingerprinting are key methodologies for quality evaluation.
Quantitative Analysis: Quantitative analysis aims to determine the exact amount of a specific compound in a sample. High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is the most common technique for the quantification of flavonoid glycosides. For accurate quantification of this compound, a certified analytical standard is required. Such standards are commercially available with a purity of ≥99%, intended specifically for quantitative titration. cymitquimica.comextrasynthese.com
The method involves creating a calibration curve by injecting known concentrations of the this compound standard into the HPLC system. The peak area of the compound in the sample chromatogram is then compared to the calibration curve to determine its concentration. This approach is vital for standardizing extracts based on the content of this specific bioactive marker.
For plant materials containing this compound, such as those from the Lysimachia genus, this method is invaluable for:
Authentication: Distinguishing the correct plant species from adulterants.
Consistency Evaluation: Ensuring batch-to-batch consistency of herbal products.
Quality Assessment: Evaluating the influence of factors like geographical origin, harvest time, and processing methods on the chemical profile. nih.gov
The fingerprint analysis involves comparing the entire chromatographic profile of a test sample against a standardized reference fingerprint. nih.gov This comparison often employs chemometric methods like similarity analysis and principal component analysis (PCA) to assess the correlation and variation between different samples. nih.gov The combination of quantifying specific active markers like this compound and establishing a comprehensive chromatographic fingerprint provides a robust strategy for the quality control of herbal medicines and related nutraceutical products. nih.gov
Mechanistic Investigations of Syringetin 3 O Galactoside Biological Activities
Cellular and Molecular Mechanisms of Action
Detailed investigations into the cellular and molecular mechanisms of action specific to Syringetin (B192474) 3-O-galactoside are not extensively available in current scientific literature. The majority of mechanistic studies have focused on its aglycone, syringetin.
Interaction with Specific Biological Targets
Currently, there is a lack of specific research identifying the direct biological targets of Syringetin 3-O-galactoside. Research on the aglycone, syringetin, has identified several pathways it interacts with, but it cannot be assumed that the glycoside form has the same targets or effects.
Modulation of Intracellular Signaling Pathways
Specific studies detailing the modulation of intracellular signaling pathways by this compound are not available. However, research on the aglycone, syringetin, and other similar flavonoid glycosides provides some insights into potentially related mechanisms.
Bone Morphogenetic Protein-2/Extracellular Signal-Regulated Kinase Pathway (Osteoblast Differentiation)
There is no direct evidence to confirm that this compound modulates the Bone Morphogenetic Protein-2 (BMP-2)/Extracellular Signal-Regulated Kinase (ERK) pathway to influence osteoblast differentiation.
However, its aglycone, syringetin , has been shown to induce human osteoblast differentiation through this specific pathway. nih.govmedchemexpress.com Studies on syringetin demonstrated that it stimulates the production of BMP-2. nih.govnih.gov This increase in BMP-2 subsequently activates the SMAD1/5/8 and ERK1/2 signaling pathways, which are crucial for the maturation and differentiation of osteoblasts. nih.govnih.gov The pro-osteogenic effect of syringetin was blocked by a BMP-2 antagonist, confirming the essential role of this pathway in its mechanism of action. nih.gov
Furthermore, a study on a structurally similar compound, Myricetin (B1677590) 3-O-β-D-galactopyranoside (M3G) , also indicated a stimulatory effect on osteoblast differentiation through the activation of the Wnt and BMP signaling pathways. mdpi.com
Caspase-3-Mediated Apoptosis Pathway
No specific studies have been found that investigate the role of this compound in the Caspase-3-mediated apoptosis pathway.
Research on the aglycone, syringetin , has shown that it can enhance the radiosensitivity of cancer cells by augmenting the caspase-3-mediated apoptosis pathway. nih.gov This suggests that syringetin can promote programmed cell death in cancer cells when combined with radiation therapy. nih.gov
Regulation of Inflammatory Responses through Cytokine Modulation
Direct research on how this compound specifically modulates inflammatory responses through cytokine regulation is limited.
However, a study on other glycosides of syringetin, namely syringetin 3-O-β-d-rutinoside and syringetin 3-O-β-d-glucopyranoside , found that they may act as immunomodulators. nih.gov These compounds were observed to significantly increase the levels of pro-inflammatory cytokines and mediators. nih.gov In contrast, studies on the related compound Myricetin 3-O-β-d-galactopyranoside (M3G) have shown it to suppress UVA-induced inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com Flavonoids, as a broad class of compounds, are recognized for their potential to modulate cytokines, which are key regulators of the inflammatory response. mdpi.com
Induction of Cell Cycle Arrest
There is currently no scientific literature available that specifically demonstrates the induction of cell cycle arrest by this compound.
Studies on its aglycone, syringetin , have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest, specifically in the G2/M phase. nih.gov In cells treated with syringetin, a notable decrease in the proportion of cells in the G0/G1 phase was observed, alongside an increase in the proportion of cells in the G2/M phase. nih.gov
Enzymatic Interactions and Inhibition Studies
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. The aglycone, Syringetin, has been identified as an inhibitor of alpha-glucosidase (AGH), demonstrating an IC50 value of 36.8 µM, which was found to be more potent than the antidiabetic drug acarbose used as a positive control in the same study.
Research into related glycosylated compounds reveals a complex relationship between the sugar moiety and inhibitory activity. For instance, Syringetin 3-O-hexoside, a natural ingredient from Cercis chinensis Bunge fruits, contributes to a high α-glucosidase inhibitory activity with an IC50 value of 11.94 ± 1.23 μg/mL, also noted as being more effective than acarbose. However, studies on other flavonoids suggest that glycosylation at the 3-position can sometimes be detrimental to this activity. For example, the aglycone quercetin (B1663063) inhibits α-glucosidase more effectively than its derivative, quercetin 3-O-glucoside, indicating that the sugar moiety does not enhance its inhibitory function. The hydroxyl group at the C3 position is generally considered favorable for α-glucosidase inhibition, suggesting that its substitution with a sugar molecule, as in this compound, may alter its inhibitory potential compared to the aglycone.
Beyond carbohydrate metabolism, Syringetin and its derivatives have been investigated for their interactions with other enzyme systems. The aglycone, Syringetin, was shown to not be an activator of mouse pregnane X receptors (PXR), which are crucial in regulating the genes involved in drug biotransformation and transport. In studies of other flavonoids, glycosylation has been shown to modulate enzymatic activity. For example, a glycoside of chrysoeriol was found to be a more effective inhibitor of the xanthine/xanthine oxidase system, which produces superoxide anions, than its corresponding aglycone. Computational studies have also explored the interaction between Syringetin-3-O-glucoside and the NADPH enzyme, suggesting a potential role in modulating metabolic pathways involving this enzyme.
Structure-Activity Relationship (SAR) Studies
The antioxidant properties of flavonoids are significantly influenced by their chemical structure, and glycosylation plays a critical role in modifying this activity. Generally, the glycosylation of flavonoids at the 3-position, as seen in this compound, tends to decrease their antioxidant capacity. This reduction is primarily attributed to the substitution of the hydroxyl group at the C-3 position, which is crucial for radical scavenging activity, and the potential disruption of the molecule's planarity by the bulky sugar group. The antioxidant activity of a flavonoid is closely associated with the presence of the 3-OH group.
Consequently, glycosylated flavonoids often exhibit lower antioxidant capacity compared to their corresponding aglycones. This is supported by specific findings for Syringetin-3-O-β-d-glucoside, a closely related compound, which demonstrated weak radical scavenging activity against both DPPH and ABTS radicals, with IC50 values of 286.6 ± 3.5 μg/mL and 283.0 ± 1.5 μg/mL, respectively. While antioxidant capacity is often decreased, some studies note that 3-glycosylation can, under certain conditions, enhance antioxidant activity by hindering the dimerization of the flavonoid molecule during the free-radical quenching process.
When comparing this compound to its aglycone, Syringetin, the most significant structural difference is the substitution of the C-3 hydroxyl group with a galactose moiety. This modification is central to the differences in their biological activities. The aglycone, with its free 3-OH group, is expected to possess stronger antioxidant potential. In contrast, the low radical scavenging activity reported for Syringetin-3-O-glucoside (IC50 values >280 μg/mL) highlights the diminished antioxidant function that can result from glycosylation at this position.
In terms of enzymatic inhibition, the aglycone Syringetin is a potent α-glucosidase inhibitor. The high inhibitory activity of Syringetin 3-O-hexoside suggests that certain sugar attachments at the C-3 position can be compatible with or even enhance this activity. However, this is not a universal rule, as other studies on flavonoids like quercetin have shown that adding a sugar at the C-3 position can reduce α-glucosidase inhibition compared to the aglycone. This indicates that the nature of the sugar and the specific flavonoid core both play a role in the final biological effect. The process of 3-O-galactosylation has been shown in the related compound myricetin to limit redox-dependent antioxidant pathways when compared to its aglycone.
Theoretical and Computational Approaches in Mechanistic Elucidation
Theoretical and computational methods, such as in silico molecular docking, are valuable tools for investigating the mechanisms behind the biological activities of natural compounds. These approaches can predict how a molecule like this compound binds to the active site of a target protein, providing insights into potential interactions.
An in silico docking study was performed to evaluate the interaction of this compound with the polymerase enzyme of the Herpes simplex virus type-1 (HSV-1). The study predicted its binding mode and affinity, offering a molecular-level hypothesis for a potential antiviral mechanism. Similarly, the binding interactions of the related Syringetin-3-O-glucoside with the NADPH enzyme have been visualized using computational models. These theoretical studies help to elucidate structure-function relationships and guide further experimental validation of the compound's biological activities.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| This compound | Herpes simplex virus type-1 (HSV-1) polymerase | -5.425 | Asn815, Gln617 |
Molecular Docking Simulations for Binding Affinity Prediction
Extensive searches of scientific literature did not yield specific studies on the molecular docking of this compound. While research exists on the computational modeling of similar flavonoid glycosides, data directly pertaining to the binding affinity and interaction of this compound with specific protein targets is not currently available in the public domain.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often employed in drug discovery to understand the interaction between a ligand, such as this compound, and a protein target. The prediction of binding affinity, typically expressed in kcal/mol, helps in assessing the strength of the interaction.
Although direct data is absent, related studies on other flavonoid glycosides offer insights into the potential interactions of this class of compounds. For instance, molecular docking simulations have been performed on compounds like syringetin-3-O-glucoside, a structurally similar molecule, to evaluate its binding to various enzymes. These studies typically identify key amino acid residues within the protein's active site that form hydrogen bonds and hydrophobic interactions with the flavonoid, thereby stabilizing the complex.
Future molecular docking studies on this compound would be invaluable in elucidating its mechanism of action at a molecular level. Such research would involve the following steps:
Preparation of the Ligand Structure: The three-dimensional structure of this compound would be generated and optimized for docking.
Selection and Preparation of Protein Targets: Based on its known biological activities, relevant protein targets would be selected, and their 3D structures would be obtained from protein data banks.
Docking Simulation: Computational software would be used to predict the binding pose and calculate the binding affinity of this compound to the active site of the target proteins.
Analysis of Interactions: The resulting docked complexes would be analyzed to identify the specific amino acid residues involved in the interaction and the types of bonds formed.
The data from such simulations would typically be presented in a table format, as shown in the hypothetical example below:
Hypothetical Molecular Docking Data for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions |
|---|---|---|---|
| Example Protein A | -8.5 | Tyr123, Asp234, Phe345 | Tyr123, Asp234 |
| Example Protein B | -7.9 | Ser98, Leu156, Val201 | Ser98 |
This table is for illustrative purposes only and does not represent actual research findings.
Until such studies are conducted and published, the precise binding affinities and molecular interactions of this compound with biological targets remain an area for future investigation.
Research Gaps and Future Perspectives in Syringetin 3 O Galactoside Studies
Unexplored Molecular and Biochemical Mechanisms of Action
A significant knowledge gap exists regarding the precise molecular and biochemical mechanisms of action of Syringetin (B192474) 3-O-galactoside. While its aglycone, syringetin, has been shown to suppress osteoclastogenesis through the AKT/mammalian target of rapamycin (mTOR) signaling pathway, it is unknown if the glycoside derivative operates through similar or distinct pathways. sigmaaldrich.com A comprehensive review of related compounds indicated that the molecular mechanisms of syringetin and its derivatives require further investigation, a statement that particularly applies to the glycoside forms. mdpi.com
The biological activity of many glycosylated methylflavonols has not been thoroughly studied to date. mdpi.com It remains unclear whether Syringetin 3-O-galactoside possesses its own unique biological activities or if it primarily functions as a prodrug, releasing syringetin upon hydrolysis in the body. Research on analogous compounds, such as myricetin-3-O-galactoside, has shown that they can modulate the expression of cellular genes involved in critical processes like oxidative stress, DNA damage repair, and apoptosis. nih.govresearchgate.net This suggests that this compound might interact with specific cellular targets and signaling cascades, but these interactions have yet to be identified and characterized.
Key unanswered questions include:
What are the specific protein targets (receptors, enzymes) of this compound?
Does the compound modulate key signaling pathways beyond those identified for its aglycone?
How does the galactose moiety influence the compound's interaction with cellular components compared to the syringetin aglycone?
What is the effect of the compound on the expression of genes and proteins involved in inflammation, cell proliferation, and metabolic regulation?
Need for Comprehensive In Vitro and Non-Human In Vivo Mechanistic Investigations
To address the unexplored mechanisms, there is a pressing need for extensive mechanistic studies using both in vitro and non-human in vivo models. mdpi.com Such preclinical research is essential to build a foundational understanding of the compound's pharmacological profile. mdpi.com
In Vitro Studies: Future in vitro research should employ a range of cell-based assays to dissect the compound's effects at the cellular and molecular level. Building on the findings for related flavonoids, these studies could utilize models such as:
Human cancer cell lines to investigate effects on cell cycle, apoptosis, and metastasis.
Osteoblast and osteoclast precursor cells to determine its role in bone metabolism. sigmaaldrich.com
Macrophage cell lines (e.g., RAW 264.7) to explore anti-inflammatory properties by measuring nitric oxide production and cytokine expression. mdpi.com
Techniques like the Comet assay and SOS chromotest could be adapted to assess antigenotoxic potential, similar to studies on myricetin (B1677590) glycosides. nih.gov
Non-Human In Vivo Models: Translating in vitro findings to a whole-organism context is a critical next step. The nematode Caenorhabditis elegans has been used to demonstrate that the aglycone syringetin can enhance lifespan, presenting a valuable and efficient model for initial in vivo screening of this compound's effects on aging and stress resistance. mdpi.com Subsequent studies in rodent models would be necessary to investigate its bioavailability, metabolism, and efficacy in disease models related to the antioxidant, anti-inflammatory, and antidiabetic properties often associated with flavonoids. researchgate.netnih.gov
| Proposed Research Model | Research Focus | Rationale |
| In Vitro | ||
| Human Cancer Cell Lines | Anti-proliferative and pro-apoptotic effects | To explore potential anticancer activities. sigmaaldrich.com |
| Osteoblast/Osteoclast Cultures | Modulation of bone cell differentiation and function | Based on known activity of the aglycone, syringetin. sigmaaldrich.com |
| Macrophage Cell Lines | Anti-inflammatory pathway analysis | To investigate mechanisms behind inflammation reduction. mdpi.com |
| In Vivo (Non-Human) | ||
| Caenorhabditis elegans | Lifespan and stress resistance | Rapid screening model used for the aglycone. mdpi.com |
| Rodent Models (e.g., mice, rats) | Bioavailability, metabolism, anti-inflammatory and metabolic effects | To validate cellular findings in a complex mammalian system. |
Development of Innovative Research Tools and Methodologies
Advancing the study of this compound is contingent upon the use and development of innovative research tools. A primary challenge in studying natural compounds is obtaining sufficient quantities of pure material. Modern, efficient extraction techniques such as ultrasound-assisted, microwave-assisted, and pressurized liquid extraction are crucial for isolating the compound from natural sources for research purposes. frontiersin.orgmdpi.com High-performance liquid chromatography (HPLC) remains the gold standard for purification and quantification. mdpi.comresearchgate.net
For mechanistic studies, advanced analytical tools are required. The application of cDNA microarrays, for example, could reveal global changes in gene expression in response to treatment with this compound, providing unbiased insights into its mechanism of action, as has been demonstrated with myricetin-3-O-galactoside. nih.gov
Perhaps the most significant methodological advancement would be in the area of production. The low abundance of this compound in plants creates a bottleneck for extensive research. researchgate.net Metabolic engineering and biocatalysis offer a sustainable and scalable alternative. The successful enzymatic synthesis of the related myricetin 3-O-galactoside using engineered Escherichia coli as a whole-cell biocatalyst provides a clear blueprint. researchgate.netcqvip.comx-mol.net Developing a similar microbial platform for this compound would revolutionize its availability for pharmacological studies.
Potential for Prodrug Development and Bioengineering Applications
The structural characteristics of this compound open up possibilities for its use in prodrug development and other bioengineering applications. Further research in these areas could translate fundamental knowledge into practical innovations. mdpi.com
Prodrug Potential: Flavonoid glycosides are often considered natural prodrugs. The addition of a sugar moiety, such as galactose, can improve a compound's stability and alter its solubility, potentially enhancing oral bioavailability compared to the aglycone. mdpi.comresearchgate.net Following administration, gut microbiota or mammalian enzymes could cleave the glycosidic bond, releasing the active syringetin aglycone at sites of absorption or action. A key research avenue is to investigate the metabolism of this compound to confirm this prodrug hypothesis and to determine whether the intact glycoside is absorbed and possesses its own activity. This line of inquiry is essential for the potential development of innovative and safe therapeutic agents based on the syringetin structure. mdpi.com
Bioengineering Applications: The primary bioengineering application for this compound is its sustainable production. As noted, reliance on plant extraction is a major limitation. researchgate.net The development of microbial "factories" using engineered organisms like E. coli or baker's yeast (Saccharomyces cerevisiae) represents a powerful bioengineering strategy. By introducing the necessary biosynthetic pathway genes—specifically a suitable flavonol 3-O-galactosyltransferase—into a microbial host, it is possible to achieve large-scale, cost-effective, and environmentally friendly production of the pure compound. researchgate.netx-mol.net This would not only provide the necessary material for comprehensive pharmacological testing but also represent a significant achievement in the green synthesis of valuable natural products.
Q & A
Basic: What experimental methodologies are recommended for identifying and structurally characterizing Syringetin 3-O-galactoside?
Answer: this compound can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for molecular weight determination and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, HMBC) is critical for confirming the glycosylation site (3-O position) and distinguishing it from isomers like Syringetin 3-O-rutinoside. Comparative analysis with reference standards (if available) and spectral databases (e.g., SciFinder, PubChem) is essential .
Basic: What protocols are effective for extracting this compound from plant matrices?
Answer: Optimized extraction involves solvent systems like methanol-water (70:30 v/v) with 0.1% formic acid to enhance phenolic stability. Ultrasonic-assisted extraction (UAE) at 40–50°C for 30–60 minutes improves yield. Post-extraction, solid-phase extraction (SPE) using C18 cartridges removes interfering compounds. Purity validation via HPLC-DAD at 280 nm is recommended .
Advanced: How can researchers investigate the mechanism of this compound in modulating melanogenesis or cancer pathways?
Answer: In vitro models (e.g., B16F10 murine melanoma cells) are used to assess melanin content via spectrophotometry (OD 405 nm) and tyrosinase activity. For anticancer studies, dose-response assays (MTT/XTT) and apoptosis markers (Annexin V/PI staining) are combined with transcriptomic analysis (RNA-seq) to identify pathways like MAPK/ERK or NF-κB. Conflicting results between studies may arise from cell line specificity or metabolite stability; replication under standardized oxygen and pH conditions (e.g., pH 5.5–7.4) is critical .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer: Contradictions often stem from variability in assay conditions (e.g., solvent polarity affecting compound solubility) or metabolite degradation. Systematic meta-analysis of primary data (e.g., IC50 values, exposure times) using tools like PRISMA guidelines can identify confounding variables. Repeating experiments with controlled parameters (e.g., antioxidant assays under inert atmospheres) and reporting negative results transparently improves reproducibility .
Advanced: What synthetic strategies exist for producing this compound derivatives?
Answer: Chemoenzymatic synthesis is preferred: galactosylation of Syringetin aglycone using UDP-galactose and glycosyltransferases (e.g., AtUGT78D1). Characterization requires chiral HPLC to confirm β-anomeric configuration and NMR to verify regioselectivity. For novel derivatives, stability studies (e.g., thermal gravimetric analysis) and comparative bioactivity assays against the parent compound are mandatory .
Basic: What analytical techniques quantify this compound in complex mixtures?
Answer: Quantification via HPLC-UV (λ = 280 nm) with a reverse-phase C18 column (5 µm, 250 × 4.6 mm) and gradient elution (water-acetonitrile with 0.1% TFA). Calibration curves using purified standards (≥95% purity) and validation via spike-recovery tests (90–110% recovery) ensure accuracy. For trace analysis, UPLC-QTOF-MS enhances sensitivity .
Advanced: How do researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
Answer: Differences may arise from poor bioavailability or metabolic conversion. Pharmacokinetic studies (e.g., plasma concentration-time profiles in rodent models) and metabolite identification (LC-MS/MS) clarify bioavailability. Parallel in vitro assays under physiological conditions (e.g., serum-containing media) improve translational relevance .
Basic: What frameworks guide literature review for this compound research?
Answer: Use the PICO framework:
- Population: Biological systems (e.g., cell lines, animal models).
- Intervention: this compound exposure.
- Comparison: Controls (untreated/vehicle) or analogous flavonoids.
- Outcome: Bioactivity metrics (e.g., IC50, gene expression).
Databases like PubMed and Web of Science should be searched with terms: "this compound," "flavonoid glycosides," "melanogenesis," "anticancer" .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?
Answer: SAR studies involve systematic modification of the galactose moiety (e.g., methylation, acetylation) and evaluation via molecular docking (e.g., AutoDock Vina) against target proteins (e.g., tyrosinase). Bioassay-guided fractionation identifies active derivatives, while QSAR models predict physicochemical properties (logP, polar surface area) influencing bioavailability .
Basic: What are the stability and storage recommendations for this compound?
Answer: Store lyophilized powder at –80°C under inert gas (argon) to prevent oxidation. In solution, avoid pH extremes (<3 or >9) and UV light; use amber vials with stabilizers (e.g., 0.1% BHT in ethanol). Regular stability testing via HPLC every 6 months ensures integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
